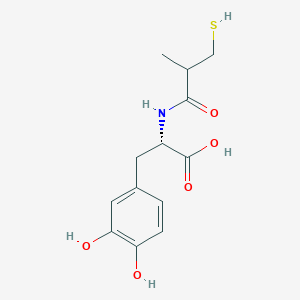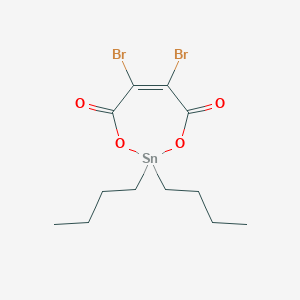
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione: is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups The compound is notable for its unique structure, which includes two bromine atoms and two butyl groups attached to a dioxastannepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione typically involves the following steps:
Formation of the Dioxastannepine Ring: The initial step involves the formation of the dioxastannepine ring system. This can be achieved through the reaction of a suitable diol with a tin halide under controlled conditions.
Butylation: The final step involves the attachment of butyl groups to the tin atom. This can be achieved through the reaction of the intermediate compound with butyl lithium or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: The butyl groups can participate in coupling reactions to form larger organotin compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Compounds with higher oxidation states of tin.
Reduction Products: Compounds with lower oxidation states of tin.
Scientific Research Applications
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and butyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione
- 6,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione
- 5,6-Dibromo-2,2-dipropyl-2H-1,3,2-dioxastannepine-4,7-dione
Uniqueness
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione is unique due to its specific substitution pattern and the presence of butyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
79419-64-0 |
|---|---|
Molecular Formula |
C12H18Br2O4Sn |
Molecular Weight |
504.79 g/mol |
IUPAC Name |
5,6-dibromo-2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H2Br2O4.2C4H9.Sn/c5-1(3(7)8)2(6)4(9)10;2*1-3-4-2;/h(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI Key |
JCONCHKHWXFDGI-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(OC(=O)C(=C(C(=O)O1)Br)Br)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


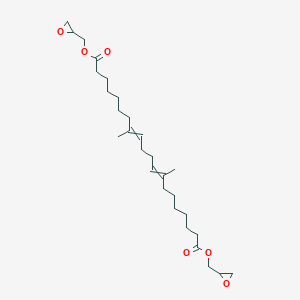

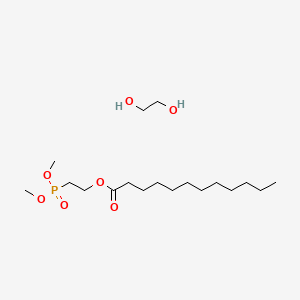
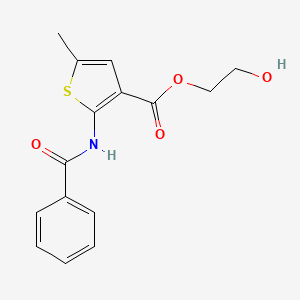
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
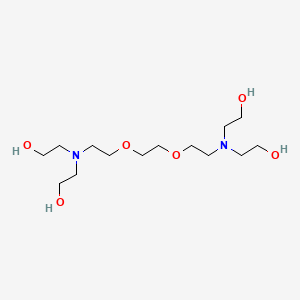
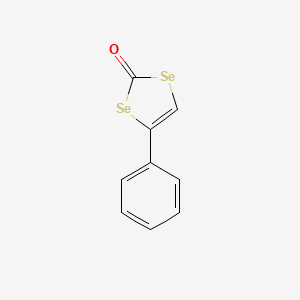
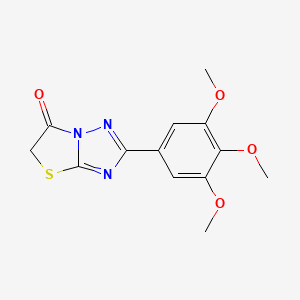
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)

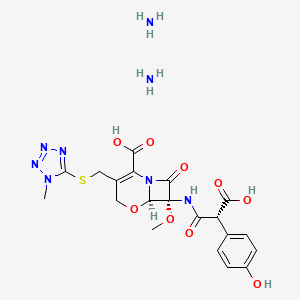
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
